![molecular formula C44H46N2O8 B12314545 rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)
rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido rac-(2R,3R)-1-{[(9H-fluoren-9-il)metoxil]carbonil}-2-metilpiperidina-3-carboxílico, cis es un compuesto orgánico complejo que pertenece a la clase de los ácidos piperidina carboxílicos. Este compuesto se caracteriza por la presencia de un grupo protector fluorenilmetoxilcarbonil (Fmoc), que se utiliza comúnmente en la síntesis de péptidos para proteger los grupos amino durante las reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido rac-(2R,3R)-1-{[(9H-fluoren-9-il)metoxil]carbonil}-2-metilpiperidina-3-carboxílico, cis típicamente involucra múltiples pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo metilo: El grupo metilo se introduce en la posición 2 del anillo de piperidina mediante reacciones de alquilación.
Adición del grupo ácido carboxílico: El grupo ácido carboxílico se introduce a través de reacciones de carboxilación.
Protección Fmoc: El grupo fluorenilmetoxilcarbonil se une al átomo de nitrógeno del anillo de piperidina utilizando cloruro de Fmoc en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las reacciones se optimizan para obtener mayores rendimientos y pureza, y los procesos a menudo se automatizan para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido rac-(2R,3R)-1-{[(9H-fluoren-9-il)metoxil]carbonil}-2-metilpiperidina-3-carboxílico, cis experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar los grupos que contienen oxígeno o para convertir los dobles enlaces en enlaces simples.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halogenos, haluros de alquilo y otros electrófilos o nucleófilos.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido rac-(2R,3R)-1-{[(9H-fluoren-9-il)metoxil]carbonil}-2-metilpiperidina-3-carboxílico, cis tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Se investiga para posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del ácido rac-(2R,3R)-1-{[(9H-fluoren-9-il)metoxil]carbonil}-2-metilpiperidina-3-carboxílico, cis implica su interacción con objetivos moleculares específicos. El grupo Fmoc protege el grupo amino durante las reacciones químicas, evitando reacciones secundarias no deseadas. Tras la eliminación del grupo Fmoc, el compuesto puede interactuar con enzimas o receptores, influyendo en las vías y procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- ácido rac-(2R,3S)-2-[({[(9H-fluoren-9-il)metoxil]carbonil}amino)metil]oxolano-3-carboxílico, cis
- ácido rac-(2R,3S)-3-({[(9H-Fluoren-9-il)metoxil]carbonil}amino)oxolano-2-carboxílico
Unicidad
El ácido rac-(2R,3R)-1-{[(9H-fluoren-9-il)metoxil]carbonil}-2-metilpiperidina-3-carboxílico, cis es único debido a su estereoquímica específica y la presencia del grupo protector Fmoc. Esta combinación de características lo hace particularmente útil en la síntesis de péptidos y otras aplicaciones donde se requiere una protección selectiva de grupos funcionales.
Propiedades
Fórmula molecular |
C44H46N2O8 |
|---|---|
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid;(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2*2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t2*14-,15-/m10/s1 |
Clave InChI |
AZDNBVLSBGLYIT-FGYPTBLJSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


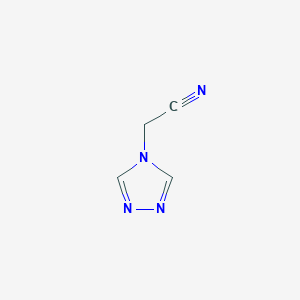


amine](/img/structure/B12314497.png)
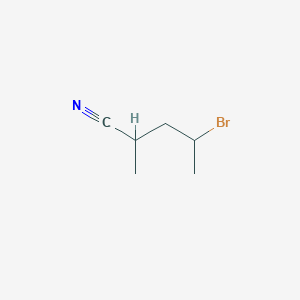
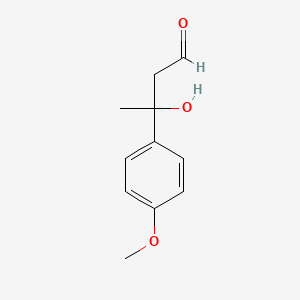
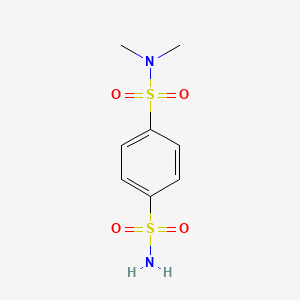
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

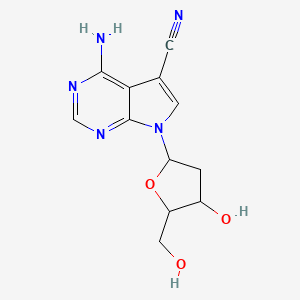
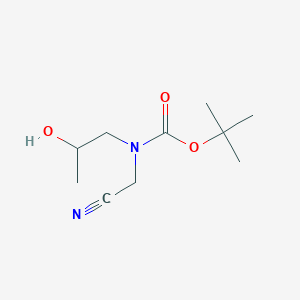

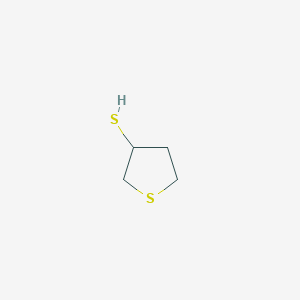
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
